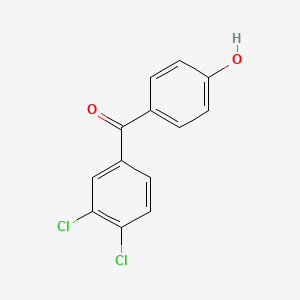

(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone

Descripción

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-(4-hydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O2/c14-11-6-3-9(7-12(11)15)13(17)8-1-4-10(16)5-2-8/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPVWFWLSJHCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70486256 | |

| Record name | (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60013-02-7 | |

| Record name | (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70486256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Detailed Synthetic Route via Friedel-Crafts Acylation

Reaction Conditions and Yields

- The reaction is typically conducted in anhydrous dichloromethane (CH2Cl2) or other inert solvents at low temperatures (0°C) initially, then refluxed for 1-3 hours.

- Anhydrous aluminum chloride (AlCl3) is used in excess (1.5 to 2 equivalents) to ensure complete acylation.

- The crude product is isolated by aqueous acid quenching, followed by filtration and purification.

- Reported yields for similar diaryl ketones prepared by this method range from 50% to 70%, depending on substrate purity and reaction optimization.

Alternative Preparation via Coupling Reactions

In some studies, the compound or its analogues were synthesized by coupling 4-(1-piperazinyl)phenol derivatives with benzoyl chlorides or benzoic acids under basic conditions at room temperature. Although this method was applied to related compounds, it demonstrates the feasibility of forming the diaryl ketone linkage via nucleophilic aromatic substitution or acylation under milder conditions.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR) : Characteristic carbonyl (C=O) stretch observed around 1640–1660 cm⁻¹ confirms ketone formation.

- Nuclear Magnetic Resonance (NMR) : Proton NMR shows aromatic protons with splitting patterns consistent with substituted phenyl rings; hydroxyl proton often appears as a singlet.

- Mass Spectrometry (MS) : Molecular ion peaks confirm molecular weight consistent with the dichlorophenyl and hydroxyphenyl methanone structure.

- Melting Point : Sharp melting points indicate purity and successful synthesis.

Summary of Preparation Method

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-hydroxybenzoyl chloride | 4-hydroxybenzoic acid + SOCl2, reflux | If not commercially available |

| 2 | Friedel-Crafts acylation | 3,4-dichlorobenzene + 4-hydroxybenzoyl chloride + AlCl3, CH2Cl2, 0°C to reflux | Key step forming diaryl ketone |

| 3 | Work-up and purification | Quench with dilute acid, extraction, recrystallization | Purification to isolate product |

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3,4-dichlorobenzoic acid or 3,4-dichlorobenzophenone.

Reduction: Formation of (3,4-dichlorophenyl)(4-hydroxyphenyl)methanol.

Substitution: Formation of (3,4-dichlorophenyl)(4-aminophenyl)methanone or (3,4-dichlorophenyl)(4-thiophenyl)methanone.

Aplicaciones Científicas De Investigación

Chemistry

(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules used in various chemical reactions.

Recent studies have investigated the compound's potential biological activities, including:

- Antimicrobial Properties : Exhibits inhibitory effects against various bacteria and fungi.

- Anticancer Activity : Shows promise in inducing apoptosis in cancer cells by interacting with specific molecular targets .

Pharmaceutical Applications

The compound is being explored as a drug candidate for treating diseases such as transthyretin amyloidosis (ATTR). Its ability to stabilize the transthyretin tetramer has been highlighted in molecular dynamics simulations, suggesting it could be a viable therapeutic option .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against pathogenic strains. The results indicated significant inhibition at low concentrations, showcasing its potential as a natural preservative in pharmaceuticals.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal demonstrated that this compound could induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways. The findings suggest that it may serve as a lead compound for developing new anticancer therapies .

Mecanismo De Acción

The mechanism of action of (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The biological and chemical properties of (3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone are strongly influenced by the position and nature of substituents on its aromatic rings. Below is a detailed comparison with structurally related compounds:

Substituent Position and Electronic Effects

- (3,4-Dichlorophenyl) vs. (2,4-Dichlorophenyl) Analogues The 3,4-dichloro substitution pattern enhances lipophilicity and electron-withdrawing effects compared to 2,4-dichloro derivatives. For example, in antimicrobial studies, 3,4-dichlorophenyl analogues exhibited a >34,000-fold improvement in activity against Clostridium perfringens compared to monosubstituted chlorophenyl compounds, a phenomenon termed the “magic chloro effect” . In contrast, (2,4-dichlorophenyl)(4-hydroxyphenyl)methanone (MW: 267.11 g/mol) shows reduced potency in enzyme inhibition assays, likely due to altered steric and electronic interactions .

- Hydroxyl vs. Methoxy Groups Replacing the 4-hydroxyphenyl group with a 4-methoxyphenyl moiety (e.g., in (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone, 207) increases lipophilicity but reduces hydrogen-bonding capacity. This substitution lowers solubility in polar solvents and diminishes interactions with target proteins, as observed in liver pyruvate kinase inhibition studies .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | C₁₃H₈Cl₂O₂ | 267.11 | 3,4-Cl₂, 4-OH | 3.8 | Low |

| (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone | C₁₃H₈Cl₂O₂ | 267.11 | 2,4-Cl₂, 4-OH | 3.6 | Low |

| (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | C₁₃H₉ClO₃ | 248.66 | 4-Cl, 3,4-(OH)₂ | 2.2 | Moderate |

| (3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone | C₁₅H₁₄O₄ | 258.27 | 3,4-(OCH₃)₂, 4-OCH₃ | 2.9 | Very Low |

| (4-Methylphenyl)(phenyl)methanone | C₁₄H₁₂O | 196.24 | 4-CH₃, H | 3.1 | Insoluble |

*Predicted using fragment-based methods. Data compiled from .

Actividad Biológica

(3,4-Dichlorophenyl)(4-hydroxyphenyl)methanone, also known as a derivative of benzophenone, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Overview of Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Properties : Exhibiting potential against multidrug-resistant bacterial strains.

- Anticancer Properties : Inducing apoptosis in cancer cells and inhibiting tumor growth.

- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

The biological effects of this compound are attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes, contributing to its antimicrobial effects.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.

- Tyrosinase Inhibition : Its phenolic structure allows it to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which can be beneficial in treating hyperpigmentation disorders .

Antimicrobial Activity

A study highlighted the synthesis of amino acid derivatives incorporating a 4-hydroxyphenyl moiety. These derivatives were evaluated against various pathogens, demonstrating weak antimicrobial activity against Staphylococcus aureus and Enterococcus faecalis .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 2 | >64 | No activity |

| 3 | 60 | Moderate activity |

| 4 | >200 | No activity |

Further modifications led to derivatives exhibiting enhanced antibacterial properties against Gram-negative bacteria .

Anticancer Activity

Research has shown that this compound can inhibit tumor growth in chick chorioallantoic membrane assays. Compounds derived from this structure demonstrated significant anti-angiogenic effects .

| Compound | Effect on Tumor Growth |

|---|---|

| 36 | Significant inhibition |

| 44 | Moderate inhibition |

Additional Biological Activities

The compound also exhibits antioxidant properties. A study evaluated its ability to scavenge DPPH radicals, indicating potential applications in preventing oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3,4-dichlorophenyl)(4-hydroxyphenyl)methanone for pharmaceutical impurity analysis?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, 3,4-dichlorobenzoyl chloride reacts with 4-hydroxyphenyl derivatives in the presence of Lewis acids (e.g., AlCl₃) or base-mediated coupling. Purification involves flash column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product, as demonstrated in the synthesis of analogous methanones . Key steps include monitoring reaction progress via TLC and characterizing intermediates using NMR and mass spectrometry.

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign aromatic proton signals (δ 6.5–8.0 ppm) and carbonyl carbon (δ ~190 ppm) to verify substitution patterns .

- IR Spectroscopy : Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and ketone (C=O stretch ~1650 cm⁻¹) functional groups .

- Mass Spectrometry : Validate molecular weight (MW 267.11) via ESI-MS or EI-MS, with fragmentation patterns consistent with dichlorophenyl and hydroxyphenyl moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Solvent Standardization : Compare spectra in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling pathways for aromatic protons .

- Computational Modeling : Use DFT calculations to predict chemical shifts and match experimental data .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Methodological Answer :

- Reagent Stoichiometry : Maintain a 1:1.2 molar ratio of 3,4-dichlorobenzoyl chloride to 4-hydroxyphenyl precursor to minimize side reactions .

- Temperature Control : Conduct reactions at 0–5°C to suppress polysubstitution .

- Workup Optimization : Use aqueous NaHCO₃ to quench excess acid chloride, followed by recrystallization (ethanol/water) for high-purity yields (>95%) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

- Methodological Answer :

- Functional Group Modifications : Introduce electron-withdrawing groups (e.g., NO₂) to the hydroxyphenyl ring to enhance electrophilic reactivity, as seen in antitumor analogs .

- Bioisosteric Replacement : Substitute the dichlorophenyl group with trifluoromethyl to improve metabolic stability, leveraging insights from MAPK inhibitor derivatives .

- ADMET Profiling : Use in silico tools (e.g., SwissADME) to predict solubility, BBB permeability, and CYP450 interactions before in vitro testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.